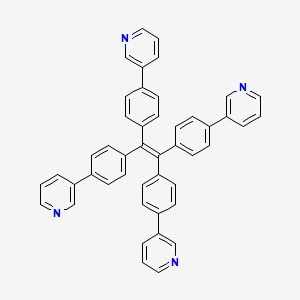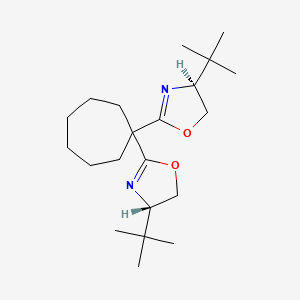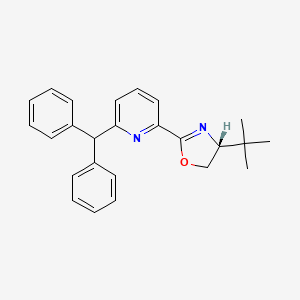
2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane
Übersicht
Beschreibung
2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C9H19BO2 and its molecular weight is 170.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Stability : A study by Kuznetsov et al. (1996) described the reaction of 2-isobutyl-5-methyl-4-phenyl-1,3,2-dioxaborinane with acetonitrile, producing a dihydro1,3-oxazine derivative in a 50:50 ratio (Kuznetsov, Alekseeya, & Gren, 1996). This indicates its reactivity and potential for creating complex organic structures.
Crystal Structure Analysis : The work of Polozov et al. (1995, 1996) focused on the crystal structure of similar compounds, revealing strong conformational preferences. This information is crucial for understanding the molecular dynamics and potential applications of these compounds (Polozov et al., 1995); (Polozov, Khotinen, & Klimovitskii, 1996).
Organic Synthesis and Catalysis : Lightfoot et al. (2003) discussed the use of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane as a reagent for vinylboronate Heck couplings, offering improved selectivity and stability. This showcases its applicability in organic synthesis (Lightfoot et al., 2003).
Antimicrobial Activity : Babu et al. (2008) found that most 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates show moderate antimicrobial activity against various fungi and bacteria, indicating a potential application in the field of antimicrobial agents (Babu, Prasad, Reddy, & Raju, 2008).
Conformational Analysis : Various studies by Kuznetsov and colleagues have explored the conformational dynamics of related 1,3,2-dioxaborinane derivatives, providing insights into their molecular behavior and potential uses in stereochemistry (Kuznetsov et al., 1978, 2013); (Kuznetsov, 2013).
Copolymerization and Material Science : Kobayashi et al. (1980) demonstrated the copolymerization of 2-phenoxy-1,3,2-dioxaphosphorinanes with α-keto acids, leading to copolymers with unique properties, suitable for applications in material science (Kobayashi, Yokoyama, & Saegusa, 1980).
Phosphorinane Synthons : Weener et al. (1998) synthesized the first chiral isocyanomethylphosphonate synthons, demonstrating their potential in organic synthesis and catalysis (Weener et al., 1998).
Eigenschaften
IUPAC Name |
2-butyl-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-4-5-6-10-11-7-9(2,3)8-12-10/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEQTBJOONVBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5',5'''-Bis(4-carboxyphenyl)-5''-(4,4''-dicarboxy-[1,1':3',1''-terphenyl]-5'-yl)-[1,1':3',1'':3'',1''':3''',1''''-quinquephenyl]-4,4''''-dicarboxylic acid](/img/structure/B8203769.png)
![(R)-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-7a,8,9,10,11,11a,12,13,14,15-decahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B8203778.png)
![1-((4AR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8203786.png)
![5',5''''-([2,2'-Bithiophene]-5,5'-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/structure/B8203787.png)

![(3AS,3a'S,7aS,7a'S)-2,2'-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B8203797.png)
![(3AS,3'aS,7aS,7'aS)-2,2'-[[(1R,3R)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)]bis[octahydro-1,3-diphenyl-1H-1,3,2-benzodiazaphosphole]](/img/structure/B8203802.png)
![(S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8203819.png)
![(3aS,3'aS,8aR,8'aR)-8,8a,8',8'a-Tetrahydro-3aH,3'aH-2,2'-biindeno[1,2-d]oxazole](/img/structure/B8203821.png)
![(2S)-2-amino-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5-hydroxyindol-3-yl]propanoic acid](/img/structure/B8203829.png)